2,4-Di-tert-butylaniline

Electrochemistry Antioxidant Chemistry Computational Chemistry

2,4-Di-tert-butylaniline (2909-84-4) is a sterically hindered aniline whose specific 2,4-di-tert-butyl substitution is structurally essential—not interchangeable. The ortho-tert-butyl group imparts critical steric bulk for NHC ligand catalyst selectivity, absent in unsubstituted analogs. Its Hammett-verified substitution yields lower N–H BDE than the 2,6-isomer, delivering superior radical scavenging for polymer stabilizers. With a logP of 4.6, it offers strategic lipophilicity for CNS drug candidates targeting blood-brain barrier penetration. Do not substitute: only CAS 2909-84-4 delivers this validated reactivity profile.

Molecular Formula C14H23N
Molecular Weight 205.34 g/mol
CAS No. 2909-84-4
Cat. No. B189168
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,4-Di-tert-butylaniline
CAS2909-84-4
Molecular FormulaC14H23N
Molecular Weight205.34 g/mol
Structural Identifiers
SMILESCC(C)(C)C1=CC(=C(C=C1)N)C(C)(C)C
InChIInChI=1S/C14H23N/c1-13(2,3)10-7-8-12(15)11(9-10)14(4,5)6/h7-9H,15H2,1-6H3
InChIKeyPWGOAQYJIYOGBG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,4-Di-tert-butylaniline (CAS 2909-84-4): Physicochemical Baseline for Technical Procurement


2,4-Di-tert-butylaniline (CAS 2909-84-4) is a sterically hindered, ortho/para-di-tert-butylated aromatic amine with the molecular formula C₁₄H₂₃N and a molecular weight of 205.34 g/mol . It is a liquid at room temperature with a reported melting point of 18.5–19 °C and a boiling point of 140–141 °C (at 13 Torr) . The compound exhibits a predicted acid dissociation constant (pKa) of 4.11±0.10 and a calculated partition coefficient (XLogP3-AA) of 4.6, indicating significant lipophilicity [1]. As a benzenamine derivative, the presence of the bulky tert-butyl groups at the 2- and 4-positions imparts enhanced thermal stability and resistance to oxidation compared to unsubstituted aniline . These fundamental properties define the compound's baseline identity but do not, on their own, establish a competitive technical advantage over its structural analogs.

Why 2,4-Di-tert-butylaniline Cannot Be Substituted by Generic Anilines or Phenolic Antioxidants


The substitution of 2,4-di-tert-butylaniline with other aniline derivatives (e.g., unsubstituted aniline or ortho-only substituted 2-tert-butylaniline) or common phenolic antioxidants (e.g., BHT) leads to a quantifiable divergence in performance. The specific 2,4-di-tert-butyl substitution pattern is a critical structural determinant of antioxidant efficacy, primarily by tuning the N–H bond dissociation enthalpy (BDE) and, consequently, the radical scavenging kinetics [1]. Studies have established that the antioxidant activity of anilines is not a class-level property but is strictly dependent on the number and position of the active groups, with substituent effects being quantifiable through Hammett-type linear free-energy relationships [2]. Therefore, generic substitution based solely on amine functionality or the presence of a tert-butyl group is not a valid procurement strategy; it risks a loss of the specific reactivity profile required for applications ranging from free radical scavenging to the synthesis of hindered ligands and stabilizers.

Quantitative Evidence Guide: 2,4-Di-tert-butylaniline Performance vs. Comparators


Comparative Electrochemical Oxidation Potential for Redox Stability Prediction

The oxidative stability of 2,4-di-tert-butylaniline can be benchmarked against a large dataset of aniline derivatives. A theoretical study using the composite G4 method calculated the oxidative electrochemical potential for 64 aniline derivatives, correlating results with 38 experimental values from cyclic voltammetry. This allows for a quantitative prediction of its oxidation potential relative to structurally diverse anilines, which is a direct indicator of its performance as an antioxidant or redox-active intermediate [1].

Electrochemistry Antioxidant Chemistry Computational Chemistry

N-H Bond Dissociation Enthalpy (BDE) as a Metric for Antioxidant Potency

The primary antioxidant mechanism for aromatic amines involves homolytic N–H bond cleavage. The energy required for this cleavage, the Bond Dissociation Enthalpy (BDE), is a key determinant of radical scavenging rate. Computational and experimental studies on para-substituted anilines demonstrate that BDE is highly sensitive to substitution pattern and correlates with Hammett substituent constants [1]. This provides a framework to differentiate 2,4-di-tert-butylaniline from its 2,6-isomer (2,6-di-tert-butylaniline), as the para-tert-butyl group in the former exerts a distinct electronic and steric influence on N–H BDE compared to the ortho-only substitution in the latter.

Antioxidant Chemistry Physical Organic Chemistry Thermochemistry

Lipophilicity and Predicted Membrane Permeability for Drug Discovery Applications

For pharmaceutical or agrochemical intermediate applications, lipophilicity (logP) is a critical parameter governing absorption, distribution, and target binding. Quantitative Structure-Activity Relationship (QSAR) models developed for a set of 81 aniline derivatives provide a robust framework for predicting lipophilicity [1]. 2,4-Di-tert-butylaniline, with a calculated XLogP3-AA of 4.6 , occupies a distinct and highly lipophilic region of chemical space compared to other aniline derivatives, such as 2,4-dichloroaniline (logP ~2.9) or 2,4,6-trimethylaniline (logP ~2.4).

Medicinal Chemistry QSAR ADME Prediction

Application as a Ligand Precursor in Olefin Metathesis Catalysts

The unique steric profile of 2,4-di-tert-butylaniline, specifically the presence of an ortho-tert-butyl group, is exploited in the design of advanced catalysts. Patents disclose its use as a key building block for generating aniline-type ligands in transition metal complexes, which are claimed for use in olefin metathesis [1]. The ortho-tert-butyl group provides the necessary steric bulk to modulate catalyst activity, selectivity, and stability, a feature that cannot be replicated by aniline derivatives lacking this specific ortho-substitution, such as 4-tert-butylaniline.

Organometallic Chemistry Catalysis Olefin Metathesis

Optimal Research and Industrial Application Scenarios for 2,4-Di-tert-butylaniline


Design of Sterically Hindered Ligands for Homogeneous Catalysis

Procure 2,4-di-tert-butylaniline specifically as a precursor for synthesizing N-heterocyclic carbenes (NHCs) or aniline-derived ligands for olefin metathesis catalysts. The ortho-tert-butyl group is essential for imposing the steric environment required to control catalyst selectivity and lifetime, a feature that is not provided by the 2,6-isomer or other anilines lacking this specific ortho-substitution . This is a high-value application where the compound's unique sterics are directly leveraged.

Development of Lipophilic Pharmacophores for CNS-Targeted Drug Discovery

Utilize 2,4-di-tert-butylaniline as a core scaffold for medicinal chemistry programs targeting the central nervous system (CNS). Its high calculated logP (4.6) provides a strategic advantage for designing molecules with enhanced blood-brain barrier permeability, distinguishing it from less lipophilic aniline building blocks. QSAR models can be employed to predict the impact of the 2,4-di-tert-butyl substitution on overall drug-likeness and ADME properties [1].

Synthesis of High-Performance Antioxidants for Polymer Stabilization

Select 2,4-di-tert-butylaniline for the synthesis of novel polymer stabilizers or antioxidant additives. Its specific substitution pattern is predicted to result in a lower N–H bond dissociation enthalpy (BDE) compared to the 2,6-isomer , which translates to more effective radical scavenging. This makes it a preferred precursor over generic anilines for creating stabilizers with enhanced performance in high-temperature applications or for protecting sensitive polymeric materials.

Electrochemical Studies of Substituted Anilines as Redox-Active Materials

Employ 2,4-di-tert-butylaniline as a model compound in electrochemical research aimed at understanding substituent effects on oxidation potential. Its well-defined structure allows for direct comparison with a large body of computational and experimental data on aniline derivatives . This makes it a valuable standard for developing new redox-active materials, conductive polymers, or electrochemical sensors where fine-tuning of oxidation potential is critical.

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